molecular formula C12H11FO4 B2973595 Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate CAS No. 741286-49-7

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate

Cat. No. B2973595
Key on ui cas rn: 741286-49-7
M. Wt: 238.214
InChI Key: WSBMAIRNVYYQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of sodium ethoxide (123 g, 362 mmol) in ethanol (300 mL) at 0° C. was added a solution of diethyl oxalate (49.4 mL, 362 mmol) in ethanol (25 mL) and the resulting solution was stirred for 10 min. 1-(3-Fluorophenyl)ethanone (50 g, 362 mmol) in ethanol (25 mL) was added and the reaction mixture was stirred at room temperature for 16 h. Ethanol was distilled off under reduced pressure and the residue obtained was quenched with ice cold water and the brown product was filtered. This crude product was purified by ISCO using 220 g silica gel column and 20% ethyl acetate in hexane as eluent. The combined fractions were concentrated to afford Intermediate 4A (62.5 g, 73%). MS(ES): m/z=239 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 15.13 (bs, 1H), 7.77-7.83 (m, 1H), 7.67-7.73 (m, 1H), 7.51 (td, J=8.03, 5.48 Hz, 1H), 7.29-7.37 (m, 1H), 7.28 (s, 1H), 4.43 (q, J=7.18 Hz, 2H), 1.40-1.47 (m, 3H).
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:12][CH2:13][CH3:14])(=[O:11])[C:6]([O:8]CC)=O.[F:15][C:16]1[CH:17]=[C:18]([C:22](=[O:24])[CH3:23])[CH:19]=[CH:20][CH:21]=1>C(O)C>[F:15][C:16]1[CH:17]=[C:18]([C:22](=[O:24])[CH2:23][C:6](=[O:8])[C:5]([O:12][CH2:13][CH3:14])=[O:11])[CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
49.4 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 16 h
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was quenched with ice cold water
FILTRATION
Type
FILTRATION
Details
the brown product was filtered
CUSTOM
Type
CUSTOM
Details
This crude product was purified by ISCO
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC(C(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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